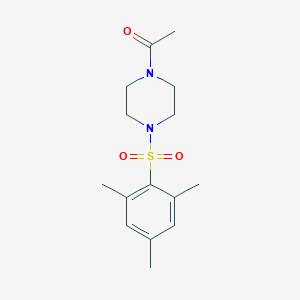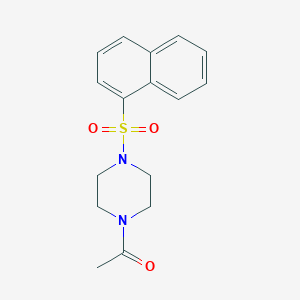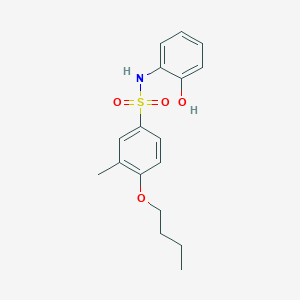![molecular formula C13H16N2O3S B273238 2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, commonly known as DMSPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is known for its unique chemical structure, which makes it an attractive molecule for research purposes.
作用机制
The mechanism of action of DMSPE is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In particular, DMSPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMSPE has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMSPE has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. In particular, DMSPE has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases. Additionally, DMSPE has been shown to scavenge free radicals and inhibit lipid peroxidation, which are known to contribute to oxidative stress and tissue damage.
实验室实验的优点和局限性
DMSPE has several advantages for use in lab experiments, including its relatively simple synthesis, low toxicity, and broad range of potential applications. However, there are also limitations to its use, including its limited solubility in water and its potential for non-specific interactions with cellular components.
未来方向
There are several future directions for research on DMSPE, including the development of new synthetic methods for its production, the investigation of its potential applications in medicine and other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of DMSPE for various applications, as well as its potential side effects and toxicity.
合成方法
The synthesis of DMSPE can be achieved through several methods, including the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole. Another method involves the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole and sodium hydride.
科学研究应用
DMSPE has been extensively studied for its potential applications in various fields, including medicine, chemistry, and biology. In medicine, DMSPE has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In chemistry, DMSPE has been used as a reagent for the synthesis of various compounds, including sulfonamides and heterocyclic compounds. In biology, DMSPE has been shown to exhibit activity against various microorganisms, making it a promising candidate for the development of new antibiotics.
属性
产品名称 |
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether |
|---|---|
分子式 |
C13H16N2O3S |
分子量 |
280.34 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3 |
InChI 键 |
NKUJLODXYQNOQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)


![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)





![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
